molecular formula C9H16N2 B14221515 3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-

3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-

Cat. No.: B14221515
M. Wt: 152.24 g/mol
InChI Key: JABSMABHPFQNPH-BWZBUEFSSA-N
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Description

3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)- is a complex organic compound with a unique structure that combines elements of cyclopentane and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of high-pressure reactors and catalysts to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halogens or alkyl halides for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Properties

Molecular Formula

C9H16N2

Molecular Weight

152.24 g/mol

IUPAC Name

(4R,4aR,7aR)-4-methyl-4,4a,5,6,7,7a-hexahydro-3H-cyclopenta[b]pyridin-2-amine

InChI

InChI=1S/C9H16N2/c1-6-5-9(10)11-8-4-2-3-7(6)8/h6-8H,2-5H2,1H3,(H2,10,11)/t6-,7-,8-/m1/s1

InChI Key

JABSMABHPFQNPH-BWZBUEFSSA-N

Isomeric SMILES

C[C@@H]1CC(=N[C@H]2[C@@H]1CCC2)N

Canonical SMILES

CC1CC(=NC2C1CCC2)N

Origin of Product

United States

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